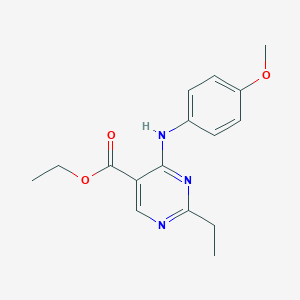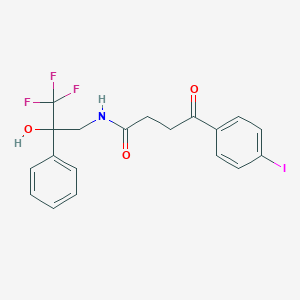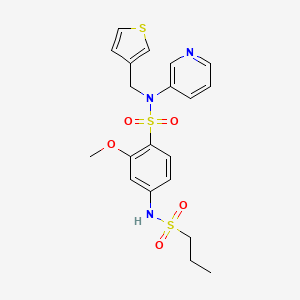
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate, also known as E7080, is a small molecule inhibitor of multiple tyrosine kinases. It was first synthesized by Eisai Co., Ltd. in 2008 and has since been extensively studied for its potential use in cancer therapy.
Mechanism of Action
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate exerts its anti-tumor effects through multiple mechanisms. It inhibits VEGFR, FGFR, and PDGFR, which are involved in tumor angiogenesis, by blocking their downstream signaling pathways. Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate also inhibits RET, which is involved in the growth and survival of thyroid cancer cells. Additionally, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been shown to inhibit the activity of BRAF and MEK, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in various types of cancer.
Biochemical and Physiological Effects:
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been shown to effectively inhibit tumor growth and angiogenesis in preclinical studies. It has also demonstrated anti-tumor activity in various types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. It is well-tolerated in animal models and has shown minimal toxicity in clinical trials.
Advantages and Limitations for Lab Experiments
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate may have off-target effects that need to be carefully evaluated.
Future Directions
For Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate research include combination therapy, treatment of other diseases, and further evaluation of its long-term effects.
Synthesis Methods
The synthesis method of Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate involves the reaction of 2-ethyl-4-amino-5-nitro-pyrimidine with 4-methoxyaniline and ethyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate in high yield and purity.
Scientific Research Applications
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors play a crucial role in tumor angiogenesis, proliferation, and metastasis. By inhibiting these receptors, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate can effectively block tumor growth and progression.
properties
IUPAC Name |
ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-14-17-10-13(16(20)22-5-2)15(19-14)18-11-6-8-12(21-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBVJLWHQVCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)

![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)

![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)
![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)